BenchChemオンラインストアへようこそ!

Isochromophilone VII

Diacylglycerol acyltransferase DGAT inhibition Neutral lipid synthesis

Isochromophilone VII (CAS 175448-30-3) is a chlorine-containing azaphilone secondary metabolite first isolated from the culture broth of Penicillium sp. FO-4164.

Molecular Formula C21H25ClO6
Molecular Weight 408.9 g/mol
CAS No. 175448-30-3
Cat. No. B1237576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsochromophilone VII
CAS175448-30-3
Synonyms5-chloro-3-(3',5'-dimethyl-1',3'-heptadienyl)-1,7,8a-trihydro-7,8a-dihydroxy-7-methyl-6H-2-benzopyran-6,8(7H)-dione 7-acetate
isochromophilone VII
Molecular FormulaC21H25ClO6
Molecular Weight408.9 g/mol
Structural Identifiers
SMILESCCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2(CO1)O)(C)OC(=O)C)Cl
InChIInChI=1S/C21H25ClO6/c1-6-12(2)9-13(3)7-8-15-10-16-17(22)18(24)20(5,28-14(4)23)19(25)21(16,26)11-27-15/h7-10,12,26H,6,11H2,1-5H3/b8-7+,13-9+
InChIKeyAJQIMDBOBJADCM-NJHPPEEMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isochromophilone VII (CAS 175448-30-3): A Dual-Active Fungal Azaphilone for DGAT/ACAT Inhibition Research


Isochromophilone VII (CAS 175448-30-3) is a chlorine-containing azaphilone secondary metabolite first isolated from the culture broth of Penicillium sp. FO-4164 [1]. It is characterized by a 6H-2-benzopyran-6,8(7H)-dione core bearing a 3,5-dimethylhepta-1,3-dienyl side chain and a C-7 acetate group [1]. The compound has been reported as an inhibitor of both diacylglycerol acyltransferase (DGAT) and acyl-CoA:cholesterol acyltransferase (ACAT), two enzymes central to neutral lipid metabolism [1]. Unlike earlier isochromophilones (I and II) that target gp120-CD4 binding, or later ones (III–VI) that act selectively on ACAT, Isochromophilone VII exhibits a dual-enzyme inhibition profile, making it a mechanistically distinctive probe for studies of converging lipid pathways.

Why Isochromophilone VII Cannot Be Replaced by Other Isochromophilones in Lipid Metabolism Studies


Although the isochromophilone family shares a common azaphilone scaffold, minor structural variations produce profound divergences in target engagement and activity magnitude [1][2]. Isochromophilones I and II are inactive against DGAT/ACAT and instead inhibit gp120-CD4 binding [3]. Isochromophilones III–VI inhibit only ACAT, with no reported DGAT activity [2]. Even the most structurally proximate congener, Isochromophilone VIII, which differs only in the oxidation state of the bicyclic core, exhibits 6.4-fold weaker DGAT inhibition and 1.9-fold weaker ACAT inhibition than Isochromophilone VII when tested under identical experimental conditions [1]. Consequently, substituting one isochromophilone for another without confirming the specific biological profile risks obtaining null or misleading results in DGAT- or dual-inhibition experimental models.

Quantitative Differentiation of Isochromophilone VII Against Closest Analogs


DGAT Inhibition: Isochromophilone VII vs. Isochromophilone VIII

In a direct head-to-head comparison performed within the same study, Isochromophilone VII inhibited diacylglycerol acyltransferase (DGAT) with an IC50 of 20.0 µM, whereas its closest structural analog, Isochromophilone VIII, exhibited an IC50 of 127 µM [1]. This represents a 6.4-fold greater potency for Isochromophilone VII.

Diacylglycerol acyltransferase DGAT inhibition Neutral lipid synthesis

ACAT Inhibition: Isochromophilone VII vs. Isochromophilone VIII

The same study reported that Isochromophilone VII inhibited acyl-CoA:cholesterol acyltransferase (ACAT) with an IC50 of 24.5 µM, while Isochromophilone VIII was less potent with an IC50 of 47.0 µM [1]. This represents a 1.9-fold greater potency for Isochromophilone VII.

Acyl-CoA:cholesterol acyltransferase ACAT inhibition Cholesterol esterification

Dual DGAT/ACAT Inhibition Profile vs. Single-Target Isochromophilones III–VI

Isochromophilone VII is the only member of the isochromophilone family reported to inhibit both DGAT and ACAT in vitro. Isochromophilones III, IV, V, and VI have been documented exclusively as ACAT inhibitors, with reported IC50 values of 110, 50, 50, and 120 µM, respectively, in a rat liver microsome assay [2]. No DGAT inhibitory activity has been reported for these congeners. Isochromophilone VII’s ACAT IC50 of 24.5 µM [1] is more potent than any of the III–VI series, while its additional DGAT activity provides a dual-target capability absent from the III–VI class.

Dual enzyme inhibition DGAT ACAT Lipid metabolism

Target Specificity: DGAT/ACAT Inhibition of Isochromophilone VII vs. gp120-CD4 Binding of Isochromophilones I–II

Isochromophilones I and II are documented inhibitors of gp120-CD4 binding (IC50 values of 6.6 and 3.9 µM, respectively) with reported anti-HIV replication activity, but they show no DGAT or ACAT inhibition [2]. Isochromophilone VII, conversely, has no reported gp120-CD4 activity and instead targets DGAT and ACAT [1]. This represents a categorical divergence in biological target: Isochromophilones I–II are probes for viral entry, whereas Isochromophilone VII is a probe for neutral lipid metabolism. Note: This is a class-level inference regarding target selectivity; no single study has directly compared all isochromophilones across all target panels.

Target selectivity gp120-CD4 DGAT Antiviral Lipid metabolism

Note on Evidence Limitations: Isochromophilone VII

The currently available peer-reviewed evidence for Isochromophilone VII is limited to its isolation, structural elucidation, and in vitro DGAT/ACAT inhibitory activity as reported in a single primary publication [1]. No published data exist on: isoform selectivity (e.g., DGAT1 vs. DGAT2; ACAT1 vs. ACAT2); cytotoxicity profiles; in vivo pharmacokinetics; or broader selectivity panels. The absence of these data means that claims regarding therapeutic windows, off-target safety, or in vivo efficacy cannot be supported at this time. Researchers and procurement specialists should interpret all differentiation claims within the known scope of in vitro enzyme inhibition data.

Evidence gap Selectivity panel Isoform specificity

Optimal Scientific Application Scenarios for Isochromophilone VII Procurement


DGAT-Mediated Triglyceride Synthesis: In Vitro Pharmacological Probe

Isochromophilone VII is suited as an in vitro DGAT inhibitor for biochemical assays and cell-based models of triglyceride synthesis. With a verified DGAT IC50 of 20.0 µM, it provides a 6.4-fold potency advantage over Isochromophilone VIII, enabling robust enzyme inhibition at lower concentrations [1]. Researchers investigating DGAT-dependent lipid droplet formation or triacylglycerol accumulation should select Isochromophilone VII when seeking the most potent isochromophilone-class DGAT inhibitor with published quantitative data.

Dual DGAT/ACAT Pathway Interrogation in Lipid Metabolism Research

For experimental designs requiring simultaneous inhibition of both DGAT and ACAT—such as studies of coordinated neutral lipid synthesis, lipoprotein assembly, or hepatic steatosis models—Isochromophilone VII is the only isochromophilone that offers dual-enzyme activity (DGAT IC50 = 20.0 µM; ACAT IC50 = 24.5 µM) [1]. This avoids the need for compound cocktails that introduce pharmacokinetic confounds, making it a streamlined chemical tool for dual-pathway pharmacology.

Structure-Activity Relationship (SAR) Studies of Azaphilone Core Modifications

Isochromophilone VII serves as a key SAR anchor point within the isochromophilone series. Its 6H-2-benzopyran-6,8(7H)-dione core with C-7 acetate substitution distinguishes it from the 6H-2-benzopyran-6-one core of Isochromophilone VIII [1]. Comparing the 6.4-fold DGAT and 1.9-fold ACAT potency differences between VII and VIII provides a defined structure-activity relationship that can guide medicinal chemistry efforts on azaphilone scaffolds for lipid-metabolism targets.

ACAT Inhibition: A More Potent Alternative to Isochromophilones III–VI

When an isochromophilone-class ACAT inhibitor is required, Isochromophilone VII (ACAT IC50 = 24.5 µM) [1] offers 2.0- to 4.9-fold greater potency than the best-performing members of the III–VI series (IC50 range: 50–120 µM) [2]. Researchers who need maximal ACAT inhibition from an azaphilone-based chemical probe should prioritize Isochromophilone VII, with the caveat that assay conditions differ between studies and direct head-to-head comparison data against III–VI are not available.

Quote Request

Request a Quote for Isochromophilone VII

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.